N-(1,3-benzothiazol-2-yl)-2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide typically involves the reaction of 2-aminobenzothiazole with an appropriate acylating agent. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N’-(4-methoxyphenyl)thiourea
- N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide
Uniqueness
Compared to similar compounds, N-(1,3-benzothiazol-2-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide exhibits unique properties due to the presence of the imidazolidin-4-yl group. This group enhances its binding affinity to certain enzymes, making it a more potent inhibitor .
Properties
Molecular Formula |
C20H18N4O4S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C20H18N4O4S/c1-28-13-8-6-12(7-9-13)11-24-18(26)15(22-20(24)27)10-17(25)23-19-21-14-4-2-3-5-16(14)29-19/h2-9,15H,10-11H2,1H3,(H,22,27)(H,21,23,25) |
InChI Key |
CDSZMGYFENHOIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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